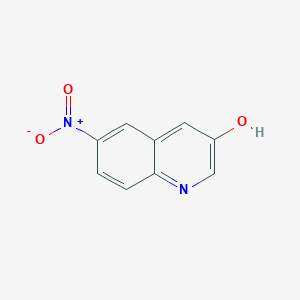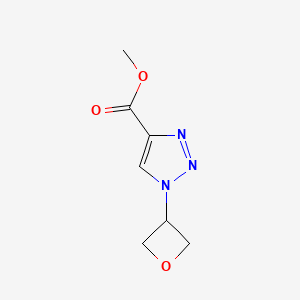
1-Methylnaphthalene-6-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-méthylnaphtalène-6-acétonitrile est un composé organique appartenant à la classe des hydrocarbures aromatiques polycycliques (HAP). Il est caractérisé par un cycle naphtalène substitué par un groupe méthyle en position 1 et un groupe acétonitrile en position 6.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Le 1-méthylnaphtalène-6-acétonitrile peut être synthétisé par plusieurs méthodes. Une approche courante implique l’acylation de Friedel-Crafts du 1-méthylnaphtalène avec le chlorure d’acétyle en présence d’un catalyseur acide de Lewis tel que le chlorure d’aluminium. Le produit résultant est ensuite soumis à une réaction de cyanation pour introduire le groupe acétonitrile .
Méthodes de Production Industrielle : La production industrielle du 1-méthylnaphtalène-6-acétonitrile implique généralement des réactions de Friedel-Crafts à grande échelle suivies d’une cyanation. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté élevée du produit final. L’utilisation de réacteurs à flux continu et de techniques de purification avancées telles que la distillation et la cristallisation sont courantes dans les milieux industriels .
Analyse Des Réactions Chimiques
Types de Réactions : Le 1-méthylnaphtalène-6-acétonitrile subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les naphtoquinones correspondantes.
Réduction : Les réactions de réduction peuvent convertir le groupe nitrile en amines primaires.
Substitution : Les réactions de substitution électrophile peuvent se produire sur le cycle aromatique, conduisant à divers dérivés substitués.
Réactifs et Conditions Courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Hydrogénation catalytique utilisant du palladium sur carbone ou de l’hydrure de lithium et d’aluminium.
Substitution : Des réactifs tels que les halogènes, les agents nitrants et les agents sulfonants sont utilisés dans des conditions contrôlées.
Principaux Produits :
Oxydation : Naphtoquinones.
Réduction : Amines primaires.
Substitution : Divers naphtalènes substitués selon le réactif utilisé.
4. Applications de la Recherche Scientifique
Le 1-méthylnaphtalène-6-acétonitrile a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses effets potentiels sur la dégradation microbienne et l’impact environnemental.
Médecine : Enquête sur son utilisation potentielle dans le développement de médicaments et comme précurseur de composés pharmaceutiques.
Industrie : Utilisé dans la production de colorants, de pigments et d’autres produits chimiques industriels
Applications De Recherche Scientifique
1-Methylnaphthalene-6-acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on microbial degradation and environmental impact.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
Le mécanisme d’action du 1-méthylnaphtalène-6-acétonitrile implique son interaction avec diverses cibles moléculaires. Le groupe nitrile peut participer à des réactions d’addition nucléophile, tandis que le cycle aromatique peut subir une substitution électrophile. Ces interactions peuvent conduire à la formation de divers composés bioactifs et intermédiaires .
Composés Similaires :
1-Méthylnaphtalène : Manque le groupe acétonitrile, le rendant moins réactif dans certaines réactions chimiques.
2-Méthylnaphtalène : Structure similaire mais avec le groupe méthyle en position 2, conduisant à une réactivité et des propriétés différentes.
Naphtalène : Le composé parent sans aucun substituant, utilisé comme référence pour l’étude des dérivés substitués
Unicité : Le 1-méthylnaphtalène-6-acétonitrile est unique en raison de la présence à la fois d’un groupe méthyle et d’un groupe acétonitrile, qui confère des propriétés chimiques et une réactivité distinctes. Cela en fait un composé précieux pour diverses applications synthétiques et industrielles .
Comparaison Avec Des Composés Similaires
1-Methylnaphthalene: Lacks the acetonitrile group, making it less reactive in certain chemical reactions.
2-Methylnaphthalene: Similar structure but with the methyl group at the 2-position, leading to different reactivity and properties.
Naphthalene: The parent compound without any substituents, used as a reference for studying substituted derivatives
Uniqueness: 1-Methylnaphthalene-6-acetonitrile is unique due to the presence of both a methyl and an acetonitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications .
Propriétés
Formule moléculaire |
C13H11N |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
2-(5-methylnaphthalen-2-yl)acetonitrile |
InChI |
InChI=1S/C13H11N/c1-10-3-2-4-12-9-11(7-8-14)5-6-13(10)12/h2-6,9H,7H2,1H3 |
Clé InChI |
VEXLZTVSCGHXMD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC(=CC2=CC=C1)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Imidazo[4,5-g]quinoxalin-2(3H)-one](/img/structure/B11908624.png)





![N-Methyl-[3,3'-bipyridin]-5-amine](/img/structure/B11908676.png)





![(5-Fluorobenzo[d]thiazol-2-yl)methanol](/img/structure/B11908684.png)

